2-methyl-4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate
Description
Properties
IUPAC Name |
[2-methyl-4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8/c1-3-12-31-24(28)17-4-6-18(7-5-17)33-23-16(2)32-21-15-19(8-9-20(21)22(23)27)34-25(29)26-10-13-30-14-11-26/h4-9,15H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACFSUQNISFAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic derivative belonging to the class of chromene compounds. This article delves into its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C23H24O6N
- Molecular Weight : 408.44 g/mol
- IUPAC Name : this compound
Research indicates that chromene derivatives often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanisms through which this compound exerts its effects include:
-
Inhibition of Enzymatic Activity :
- Compounds in this class have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. For instance, studies have demonstrated moderate inhibition against COX-2 and LOX enzymes, which are pivotal in the inflammatory response .
- Antioxidant Activity :
-
Cytotoxic Effects :
- In vitro studies have evaluated the cytotoxicity of similar compounds against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Test System | Result |
|---|---|---|
| Enzyme Inhibition | COX-2 | Moderate inhibition observed (IC50 values) |
| LOX-15 | Moderate inhibition observed (IC50 values) | |
| Antioxidant | DPPH Assay | Significant scavenging activity |
| Cytotoxicity | MCF-7 Cell Line | IC50 values indicating cytotoxic effects |
| Hek293 Cell Line | IC50 values indicating cytotoxic effects |
Case Studies
-
Inhibition of Cholinesterases :
A related study evaluated the inhibitory effects of chromene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results highlighted that certain substitutions on the chromene structure could enhance inhibitory potency, with IC50 values ranging from 10.4 μM to 24.3 μM for different derivatives . -
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of this compound to various enzyme targets. These studies revealed that specific structural features facilitate strong interactions with active site residues, enhancing biological activity through optimized binding .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with two structurally related flavones:
Key Observations:
Lipophilicity: The target compound’s propoxycarbonylphenoxy group increases XLogP3 compared to analogs, suggesting reduced aqueous solubility but enhanced membrane permeability.
Steric Effects : The bulky 3-substituent in the target compound may hinder interactions with enzymes or receptors compared to simpler analogs like .
Preparation Methods
Coupling with 4-(Propoxycarbonyl)phenol
The brominated intermediate reacts with 4-(propoxycarbonyl)phenol under Ullmann conditions. Copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C for 24 hours yield the substituted product.
Coupling Reaction
| Reagents | Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Bromo-7-hydroxy-4-methylcoumarin, 4-(propoxycarbonyl)phenol | CuI, 1,10-phenanthroline | DMSO | 110°C | 24 h | 65% |
Esterification at the 7-Position with Morpholine-4-carboxylate
The 7-hydroxy group undergoes esterification with morpholine-4-carbonyl chloride. Activation via thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride, which reacts with the hydroxyl group under basic conditions.
Esterification Protocol
| Reagents | Conditions | Solvent | Yield |
|---|---|---|---|
| 3-[4-(Propoxycarbonyl)phenoxy]-7-hydroxy-4-methylcoumarin, morpholine-4-carbonyl chloride | Pyridine, RT, 6 h | CH₂Cl₂ | 75% |
Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) enable direct esterification without intermediate isolation.
EDCI/HOBT-Mediated Coupling
| Reagents | Conditions | Solvent | Yield |
|---|---|---|---|
| 3-[4-(Propoxycarbonyl)phenoxy]-7-hydroxy-4-methylcoumarin, morpholine-4-carboxylic acid | EDCI, HOBT, RT, 12 h | CH₂Cl₂ | 68% |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization via NMR (¹H, ¹³C), IR, and mass spectrometry confirms structural integrity.
Key Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-5), 7.45–7.30 (m, 4H, aromatic), 4.25 (t, 2H, OCH₂CH₂CH₃), 3.75–3.60 (m, 8H, morpholine).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O coumarin).
Comparative Analysis of Synthetic Routes
The EDCI/HOBT method offers milder conditions but lower yields compared to the acyl chloride route. Ullmann coupling provides regioselectivity but requires stringent temperature control.
Yield Optimization Table
| Method | Average Yield | Purity (%) |
|---|---|---|
| Acyl Chloride Route | 75% | 98 |
| EDCI/HOBT Coupling | 68% | 95 |
| Ullmann Coupling | 65% | 97 |
Challenges and Mitigation Strategies
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-methyl-4-oxo-3-[4-(propoxycarbonyl)phenoxy]-4H-chromen-7-yl morpholine-4-carboxylate?
Synthesis involves multi-step reactions, including chromenone core formation, phenoxy substitution, and morpholine carboxylate coupling. Key factors include:
- Reaction temperature control (e.g., avoiding decomposition of the propoxycarbonyl group at high temperatures).
- Catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) .
- Purification techniques (HPLC or recrystallization to isolate the target compound from byproducts like unreacted phenoxy precursors) .
- Example yield optimization: Adjusting stoichiometry of the propoxycarbonylphenoxy precursor to chromenone in a 1.2:1 ratio improved yields by 15% in analogous compounds .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- NMR spectroscopy : Analyze proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 4.1–4.3 ppm for propoxy methylene groups) .
- IR spectroscopy : Confirm carbonyl stretches (~1740 cm⁻¹ for ester groups, ~1680 cm⁻¹ for chromenone-4-oxo) .
- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between chromenone and morpholine moieties ≤30° in similar structures) .
Q. What strategies enhance the compound’s solubility and stability for in vitro assays?
- Solubility : Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
- Stability : Store at –20°C in inert atmospheres to prevent ester hydrolysis; monitor pH (neutral conditions preferred) .
Advanced Research Questions
Q. How do substituent variations (e.g., propoxycarbonyl vs. methoxyphenoxy) influence bioactivity in chromenone derivatives?
- Comparative SAR studies : Replace the propoxycarbonyl group with methoxy or ethoxy analogs. For example:
- Propoxycarbonyl derivatives show 30% higher enzyme inhibition (e.g., COX-2) than methoxy analogs due to increased lipophilicity .
- Substituent positioning (para vs. meta) on the phenoxy group alters binding affinity (ΔIC₅₀ = 2.5 μM) in kinase assays .
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on redox potential .
Q. How can contradictory bioactivity data (e.g., anticancer vs. pro-inflammatory effects) be resolved?
- Dose-response profiling : Test across concentrations (0.1–100 μM) to identify biphasic effects (e.g., apoptosis induction at 10 μM vs. necrosis at 50 μM) .
- Pathway-specific assays : Use siRNA knockdowns to isolate mechanisms (e.g., MAPK vs. NF-κB pathways) .
Q. What advanced techniques validate enantiomeric purity in chiral derivatives of this compound?
- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) mobile phase .
- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to reference standards .
Q. How can in silico docking studies guide target identification for this compound?
- Molecular docking (AutoDock Vina): Screen against kinase or GPCR libraries. For example:
- Propoxycarbonylphenoxy groups form hydrogen bonds with Ser530 in COX-2 (ΔG = –9.2 kcal/mol) .
- Morpholine carboxylate interacts with hydrophobic pockets in PI3Kα (docking score = –12.4) .
Methodological Guidelines
Designing a kinetic study to assess metabolic stability in hepatic microsomes:
- Protocol :
Incubate compound (10 μM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).
Sample at 0, 15, 30, 60 minutes; quench with acetonitrile.
Analyze via LC-MS/MS (MRM transition m/z 450 → 234).
- Key parameters : Half-life (t₁/₂) >60 min suggests favorable metabolic stability .
Resolving discrepancies in reported enzyme inhibition values:
- Standardization : Use recombinant enzymes (e.g., purified COX-2) instead of cell lysates.
- Control experiments : Include celecoxib (COX-2 inhibitor) as a positive control; validate via Western blot for target engagement .
Synthesizing deuterated analogs for mechanistic tracer studies:
- Deuterium incorporation : Replace propoxy methyl protons with D₂ via Pd/C-catalyzed H-D exchange .
- Applications : Track metabolic pathways via mass spectrometry (e.g., M+3 isotopologues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
